molecular formula C16H15N3O3 B6478236 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide CAS No. 1286697-24-2

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide

Cat. No. B6478236
CAS RN: 1286697-24-2
M. Wt: 297.31 g/mol
InChI Key: UXYALDGOCPKOLH-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide (2M-N-THQPC) is an organic compound with a wide range of applications in scientific research. It is a derivative of quinoline and has been used in the synthesis of various compounds. It has been used in the study of enzyme inhibition, as a substrate for various biochemical reactions, and as a reagent in organic synthesis. This compound has a wide range of potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:

Anticancer Potential

Our compound has been explored for its anticancer properties:

COX-2 Inhibition

A molecular docking study suggested that a 2,3-disubstituted-4(3H)-quinazolinone containing a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 could be a potent COX-2 inhibitor . Our compound’s structural features align with this potential.

Fragment-Based Ligand Discovery

The 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one fragment, which our compound contains, can be used in fragment-based covalent ligand discovery . It serves as a valuable building block for drug development.

Protodeboronation Catalyst

While not directly related to our compound, protodeboronation of alkyl boronic esters is an essential process in organic synthesis. Our compound’s structural motifs may contribute to similar reactions .

Antimalarial Activity

Derivatives of indole: , including our compound, have exhibited activity against Plasmodium falciparum . Further exploration in this context could yield valuable insights.

properties

IUPAC Name

2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-16-12(3-2-8-17-16)15(21)18-11-5-6-13-10(9-11)4-7-14(20)19-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYALDGOCPKOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)nicotinamide

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